4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid
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Overview
Description
4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid is a complex organic compound with the molecular formula C10H12N2O6 This compound is characterized by its unique structure, which includes both carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps often include:
Amidation: Reacting an appropriate amine with a carboxylic acid derivative to form an amide bond.
Alkylation: Introducing an alkyl group to the intermediate compound to extend the carbon chain.
Oxidation: Converting specific functional groups to achieve the desired oxidation state.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification steps: Employing crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert specific functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
This compound derivatives: These compounds have similar structures but different functional groups or substituents.
Other carboxylic acid amides: Compounds with similar functional groups but different carbon chain lengths or configurations.
Properties
IUPAC Name |
4-[2-(3-carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-4H,5-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNHEMQCZQNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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